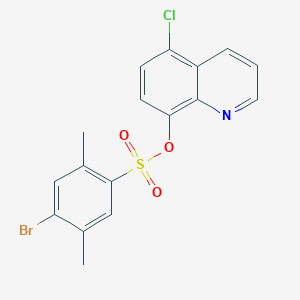

(5-氯喹啉-8-基) 4-溴-2,5-二甲基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

科学研究应用

化学选择性合成和抗菌评估

Krishna(2018 年)进行的一项研究重点关注了从 8-羟基喹啉合成 5-氨基-7-溴喹啉-8-醇磺酸盐衍生物的化学选择性合成。此多步骤工艺使用传统方法产生了高效率。值得注意的是,一些衍生物表现出有效的抗菌和抗真菌活性,表明它们在抗菌治疗中具有潜在应用 (Krishna,2018)。

抗结核活性

Omel'kov、Fedorov 和 Stepanov(2019 年)的研究探索了以抗结核活性为重点的新衍生物的合成。他们合成的化合物之一,具有氯喹啉基部分,在抗结核治疗的临床试验最后阶段显示出有希望的结果 (Omel'kov 等人,2019)。

腐蚀抑制研究

Rbaa 等人(2018 年)合成了新型 8-羟基喹啉衍生物,以研究其在酸性条件下对低碳钢的腐蚀抑制性能。这些研究对于工业应用至关重要,特别是在防止材料降解方面 (Rbaa 等人,2018)。

基于新磺酸酯酯的前药策略

Hanaya 等人(2016 年)采用了一种新方法,利用 γ-氨基丙基磺酸盐连接子来开发对化学或生物刺激反应的前药。此方法用于合成 5-氯喹啉-8-醇的前药,展示了其在低氧组织中选择性递送药物的潜力 (Hanaya 等人,2016)。

未来方向

Quinoline derivatives have a wide spectrum of biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and antitumor activities . Therefore, they are important starting pharmacophores for preparing therapeutic agents. The future directions in the research of quinoline derivatives like “(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate” could involve the development of more effective antimalarial, antimicrobial, and anticancer agents .

作用机制

Target of Action

Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological targets due to their versatile applications in the fields of industrial and synthetic organic chemistry .

Mode of Action

For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

For example, some quinoline derivatives have been found to activate the two-pore domain potassium channel TRESK, which plays a role in neuronal excitability .

Pharmacokinetics

The molecular weight of a related compound, 5-chloro-8-quinolinol, is reported to be 179603 , which could potentially influence its bioavailability.

属性

IUPAC Name |

(5-chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClNO3S/c1-10-9-16(11(2)8-13(10)18)24(21,22)23-15-6-5-14(19)12-4-3-7-20-17(12)15/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHBGQCNQCQJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)

![5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3013385.png)

![Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3013386.png)

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B3013391.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3013396.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3013397.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013398.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013402.png)

![[(1-Methanesulfonylpiperidin-3-yl)methyl][(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B3013403.png)